2-Phenyl-3-(trifluoromethyl)quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF2CO2Me, CuI, and KF in DMF under reflux conditions . Another method includes the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, especially involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like organometallic compounds and halogenating agents are frequently employed.
Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .
Scientific Research Applications
2-Phenyl-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: The compound is used in the production of liquid crystals and as a component in various dyes
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Propyl-3-(trifluoromethyl)quinoline
- 4-Trifluoromethyl-2-anilinoquinoline
- 7-(Trifluoromethyl)-4-hydroxyquinoline derivatives
Comparison: Compared to other similar compounds, 2-Phenyl-3-(trifluoromethyl)quinoline stands out due to its unique trifluoromethyl group, which significantly enhances its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H10F3N |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-phenyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-10-12-8-4-5-9-14(12)20-15(13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
ZOVQSVPZZZVCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C(F)(F)F |
Origin of Product |
United States |
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